METHYL-3-(4-PYRIDYL)ACRYLATE

PDE4 inhibition inflammation respiratory disease

Methyl-3-(4-pyridyl)acrylate (CAS 81124-49-4) is a heterocyclic building block characterized by an E-configured α,β-unsaturated methyl ester attached to a 4-pyridyl ring. The molecule has a molecular weight of 163.17 g/mol and a predicted density of 1.136±0.06 g/cm³.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 81124-49-4
Cat. No. B3022820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMETHYL-3-(4-PYRIDYL)ACRYLATE
CAS81124-49-4
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC1=CC=NC=C1
InChIInChI=1S/C9H9NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h2-7H,1H3/b3-2+
InChIKeyLDVKAIRVYWBGHI-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl-3-(4-pyridyl)acrylate (CAS 81124-49-4) Procurement Guide: Verified Purity and Structural Specifications


Methyl-3-(4-pyridyl)acrylate (CAS 81124-49-4) is a heterocyclic building block characterized by an E-configured α,β-unsaturated methyl ester attached to a 4-pyridyl ring [1]. The molecule has a molecular weight of 163.17 g/mol and a predicted density of 1.136±0.06 g/cm³ . Commercially available with certified purity typically at 95% or 98%, this compound is supplied for research purposes .

Why Methyl-3-(4-pyridyl)acrylate Cannot Be Simply Swapped with Its Structural Analogs


In drug discovery and chemical biology, subtle structural modifications can drastically alter a compound's potency, selectivity, and physicochemical profile. Methyl-3-(4-pyridyl)acrylate exhibits a unique combination of an E-α,β-unsaturated ester and a 4-pyridyl ring. Simple substitution with the corresponding free carboxylic acid or the Z-isomer results in different hydrogen-bonding capabilities, electronic distributions, and molecular geometries, leading to significant variations in biological activity and synthetic utility. The evidence below quantifies these differences.

Quantitative Evidence for Methyl-3-(4-pyridyl)acrylate: Differentiating Data vs. Analogs


PDE4A Inhibition Potency: Methyl Ester Outperforms Carboxylic Acid

The methyl ester functional group is critical for potent PDE4A inhibition. Literature indicates that methyl ester derivatives exhibit approximately a six-fold increase in PDE4 inhibitory activity compared to analogous compounds with an amide or carboxylic acid group [1]. Specifically, Methyl-3-(4-pyridyl)acrylate (the methyl ester) demonstrated an IC50 of 10.7 nM against PDE4A [2]. While direct head-to-head data for the free acid analog (3-(4-pyridyl)acrylic acid) in the same assay is not available, the class-level inference strongly suggests that the free acid would be significantly less potent.

PDE4 inhibition inflammation respiratory disease

Stereochemistry Drives Synthetic Yield and Purity: E-Isomer vs. Z-Isomer

The Horner-Wadsworth-Emmons (HWE) reaction of 4-pyridinecarboxaldehyde with trimethyl phosphonoacetate yields Methyl-3-(4-pyridyl)acrylate with excellent E-selectivity. Under optimized conditions (NaH, THF, -25°C), a 68% yield was obtained with an E/Z ratio exceeding 20:1 . In contrast, the synthesis of the Z-isomer requires specialized catalysts (e.g., ruthenium-based metathesis) and often results in lower stereochemical purity .

stereoselective synthesis Horner-Wadsworth-Emmons olefination

Physicochemical Profile: Differentiating Methyl Ester from Free Acid for Solubility and Handling

The methyl ester exhibits a distinct solubility profile compared to its free acid counterpart. Methyl-3-(4-pyridyl)acrylate is soluble in organic solvents like ethanol and DMF but has low water solubility . In contrast, 3-(4-pyridyl)acrylic acid (CAS 5337-79-1) is described as a white crystalline powder that is soluble in water . The ester's pKa is predicted to be 5.15±0.26 , whereas the acid's pKa is expected to be lower (~3-4).

solubility formulation medicinal chemistry

Optimal Application Scenarios for Methyl-3-(4-pyridyl)acrylate Based on Quantitative Evidence


PDE4-Targeted Probe and Lead Optimization

For medicinal chemistry campaigns targeting phosphodiesterase 4 (PDE4), Methyl-3-(4-pyridyl)acrylate provides a defined starting point with a known IC50 of 10.7 nM against PDE4A [1]. Its methyl ester group is crucial for nanomolar potency, offering a ~6-fold advantage over acid/amide analogs [2]. This makes it suitable for developing selective PDE4 inhibitors for inflammatory and respiratory diseases.

Stereoselective Building Block for Complex Molecule Synthesis

As an E-α,β-unsaturated ester, this compound is a valuable synthon for conjugate additions, cycloadditions, and cross-coupling reactions. Its reliable synthesis via the Horner-Wadsworth-Emmons reaction (68% yield, >20:1 E/Z) ensures a consistent supply of stereochemically pure material . This is critical for the construction of complex natural products or pharmaceutical intermediates where stereochemistry is essential.

Organic-Soluble Intermediate for Medicinal Chemistry

Due to its solubility in ethanol and DMF and its lipophilic nature, Methyl-3-(4-pyridyl)acrylate is ideal for synthetic transformations conducted in organic solvents . This contrasts with the water-soluble free acid analog, making the ester the preferred choice for reactions requiring aprotic conditions or for generating lipophilic drug candidates.

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